CLR1501 is a synthetic fluorescent molecule developed by Cellectar Biosciences. [] It belongs to the class of alkylphosphocholines (APCs), which are phospholipid ethers known for their cancer-targeting properties. [] CLR1501 is specifically designed for fluorescence imaging of cancer cells, particularly in the context of brain tumors. [] It emits green fluorescence with excitation/emission peaks at 500/517 nm. []
CLR1501 is a fluorescently labeled analog of the compound CLR1404, belonging to a class of synthetic phospholipid ether and alkyl phosphocholine derivatives. This compound is primarily researched for its selective targeting of cancer cells, demonstrating significant potential in cancer imaging and therapy. CLR1501 has shown preferential uptake in various cancer cell lines compared to normal cells, making it a promising candidate for further development in oncological applications .
CLR1501 is synthesized as part of ongoing research into alkylphosphocholine analogs aimed at enhancing tumor imaging capabilities. It is classified under fluorescent compounds specifically designed for cancer cell targeting, leveraging the unique properties of phospholipid analogs to improve selectivity and retention in malignant tissues .
The synthesis of CLR1501 involves several chemical reactions typical for phospholipid analogs. The key steps include:
The detailed synthetic pathway can be referenced in studies that illustrate the synthesis of CLR1501 alongside its analogs, highlighting the importance of chain length and structural modifications on tumor uptake .
CLR1501 has a molecular formula of C₄₈H₈₃ClN₂O₄P and a molecular weight of 701.67 g/mol. Its structure consists of:
The structure can be visualized using chemical drawing software or databases that provide 2D representations of complex organic molecules .
CLR1501 undergoes various chemical reactions typical for phospholipid derivatives:
These reactions are essential for understanding the behavior of CLR1501 in biological systems and optimizing its use in imaging techniques .
CLR1501's mechanism of action primarily involves:
Studies have shown that CLR1501's selective localization is significantly higher in cancer cells compared to normal cells, making it an effective tool for targeted imaging and potential therapy .
CLR1501 exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for determining the compound's behavior in biological environments and its suitability for clinical applications .
CLR1501 has several promising applications in scientific research:
The development of fluorescence-guided surgery (FGS) represents a revolutionary advancement in oncologic neurosurgery, driven by the critical need to distinguish malignant tissue from surrounding healthy brain parenchyma. The historical trajectory of FGS began with fluorescein sodium, first employed in 1948 as a vascular permeability marker that accumulated in brain tumors where the blood-brain barrier (BBB) was disrupted. This early fluorophore emitted green fluorescence (540–690 nm) under blue light excitation but suffered from nonspecific background fluorescence and technological limitations in detection systems [2] [6]. The 1990s witnessed the introduction of 5-aminolevulinic acid (5-ALA), a metabolic precursor that tumor cells converted into fluorescent protoporphyrin IX (PpIX). Approved for glioma surgery in Europe (2007) and later in the USA (2017), 5-ALA represented a significant leap forward with its tumor-selective mechanism, though its visible light emission (635–704 nm) imposed inherent optical limitations [3] [5].
The quest for improved imaging characteristics led to the exploration of near-infrared (NIR) fluorophores. Indocyanine green (ICG), initially used for angiography, was repurposed for tumor visualization via the "second-window" technique (SWIG), where high-dose administration (5 mg/kg) 24 hours pre-surgery exploited the enhanced permeability and retention (EPR) effect. ICG's NIR emission (700–850 nm) offered superior tissue penetration (up to 5–10 mm depth) and reduced light scattering compared to visible-light fluorophores [4] [8]. This progression set the stage for cancer-selective molecular probes designed to overcome the passive accumulation mechanisms of earlier agents through targeted molecular interactions.
Table 1: Evolution of Key Fluorophores in Neurosurgical Oncology
Fluorophore | Era Introduced | Mechanism | Excitation/Emission (nm) | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Fluorescein Sodium | 1940s | Passive (BBB disruption) | 460–500 / 540–690 | Real-time visualization, Low cost | High background fluorescence, Shallow penetration |
5-ALA (PpIX) | 1990s | Metabolic conversion | 375–440 / 640–710 | Tumor-selective accumulation, FDA-approved for HGG | Weak margin detection, Visible light limitations |
ICG (SWIG) | 2010s | Passive (EPR effect) | 778 / 800–850 | Deep tissue penetration, Low autofluorescence | Nonspecific vascular leakage, Short imaging window |
CLR1501 | 2010s | Tumor membrane targeting | 500 / 517 | Cancer cell specificity, Green fluorescence for surface visualization | Moderate TNR compared to NIR agents |
Despite its clinical adoption, 5-ALA exhibits significant constraints that impact surgical outcomes. The metabolic basis of 5-ALA fluorescence—dependent on enzymatic conversion to PpIX within tumor cells—varies considerably across tumor subtypes and grades. High-grade gliomas (WHO Grades III-IV) consistently demonstrate strong fluorescence (positive predictive value: 96-100%), but lower-grade tumors (WHO Grades II) exhibit variable or absent PpIX accumulation due to retained ferrochelatase activity and intact BBB [3] [5]. This heterogeneity was quantified in a prospective study where only 20% of non-enhancing low-grade gliomas showed visible fluorescence, creating substantial risk of under-resection in histologically diverse tumors [5].
The technique's sensitivity at tumor margins remains problematic. Infiltrative glioma cells with low cellular density generate weak or vague fluorescence that is often indistinguishable from background tissue under standard surgical microscopes. Studies report a negative predictive value (NPV) as low as 22–50% in marginal zones, meaning up to half of biopsy-proven tumor regions may show no visible fluorescence [3]. This limitation necessitates supplementary techniques like intraoperative spectrometry or confocal microscopy to detect subvisual PpIX levels, adding complexity to surgical workflows [3] [9].
Furthermore, nonspecific fluorescence complicates interpretation in specific clinical scenarios. In recurrent gliomas previously treated with radiation, inflammatory processes can induce PpIX accumulation in reactive astrocytes and macrophages, generating false-positive signals. A study of 313 recurrent glioma patients revealed that 3% of fluorescing lesions corresponded to radiation necrosis rather than viable tumor [3] [7]. Technical constraints also arise from photobleaching, where prolonged exposure to surgical light (especially blue/violet spectra) degrades PpIX signal intensity by 64% within 25 minutes, potentially obscuring residual tumor during prolonged resections [3].
The limitations inherent to 5-ALA catalyzed the development of targeted molecular probes with improved tumor selectivity and optical properties. Alkylphosphocholine (APC) analogs emerged as ideal candidates due to their cancer-specific uptake mechanisms. Unlike 5-ALA, which relies on metabolic processing, APC compounds passively diffuse into tumor cells via lipid rafts and are retained through interactions with intracellular membranes. This mechanism leverages the universal membrane lipid alterations in malignant cells, including elevated phosphatidylcholine synthesis and disrupted cholesterol homeostasis [1] [5].
CLR1501 exemplifies this class—a green-fluorescent APC analog (excitation: 500 nm; emission: 517 nm) structurally derived from the therapeutic agent miltefosine. Its design incorporates three key elements: (1) a phosphocholine head group facilitating membrane integration; (2) a C18 alkyl chain enabling lipid raft diffusion; and (3) a fluorescein isothiocyanate (FITC) derivative providing bright green emission [1] [6]. Preclinical studies in orthotopic glioblastoma models demonstrated a tumor-to-normal brain (T:N) ratio of 3.51±0.44 using confocal microscopy, comparable to 5-ALA (4.81±0.92) but with more homogeneous distribution throughout heterogeneous tumor masses [1].
The molecular targeting of CLR1501 confers advantages over passive EPR-dependent agents:
Table 2: Molecular and Optical Properties of CLR1501 vs. Key Comparators
Characteristic | CLR1501 | 5-ALA (PpIX) | CLR1502 (NIR Analog) |
---|---|---|---|
Chemical Class | Alkylphosphocholine-fluorophore conjugate | Metabolic porphyrin | Alkylphosphocholine-fluorophore conjugate |
Targeting Mechanism | Passive diffusion via lipid rafts | Metabolic conversion/retention | Passive diffusion via lipid rafts |
Excitation/Emission | 500/517 nm (Green) | 375–440/640–710 nm (Red) | 760/778 nm (NIR) |
Tumor-to-Normal Ratio (GBM models) | 3.51±0.44 (confocal) | 4.81±0.92 | 9.28±1.08 |
Plasma Half-Life | >4 days | 1–3 hours | >4 days |
False Positives in Inflammation | Low | Moderate-High | Low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7